N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide
Description
N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a fluorinated carbohydrate derivative featuring a pyranose ring with stereospecific hydroxyl, hydroxymethyl, and acetamide substituents. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting carbohydrate-binding proteins or enzymes .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO5/c1-3(12)10-6-7(13)5(9)4(2-11)15-8(6)14/h4-8,11,13-14H,2H2,1H3,(H,10,12)/t4-,5-,6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPRNMNSFDDVPY-YQXRAVKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The table below highlights key structural differences between the target compound and related analogs:
Key Observations :
- Hydroxyl vs. Methoxy/Sulfanyl : The 2-hydroxy group in the target compound contrasts with methoxy () and ethylsulfanyl () substituents, altering polarity and hydrogen-bonding capacity.
- Complexity : Biphenyl derivatives () exhibit higher molecular weights and aromaticity, favoring protein-ligand interactions but reducing solubility.
Physicochemical Properties
- Solubility : The target compound’s hydroxyl and hydroxymethyl groups enhance water solubility compared to biphenyl () and ethylsulfanyl () analogs.
- Stability: Fluorine’s inductive effect may increase acid resistance compared to non-fluorinated analogs. Methoxy () and sulfanyl () groups could improve lipid membrane penetration.
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